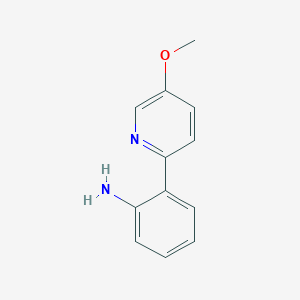

2-(5-Methoxypyridin-2-YL)aniline

説明

“2-(5-Methoxypyridin-2-YL)aniline” is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used in the field of chemistry as a heterocyclic building block .

Synthesis Analysis

The synthesis of “2-(5-Methoxypyridin-2-YL)aniline” and its derivatives has been a subject of research. For instance, a series of novel polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .Molecular Structure Analysis

The molecular structure of “2-(5-Methoxypyridin-2-YL)aniline” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

Arylamines, such as “2-(5-Methoxypyridin-2-YL)aniline”, are very reactive towards electrophilic aromatic substitution . The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was also investigated .科学的研究の応用

Anti-Fibrosis Activity

2-(5-Methoxypyridin-2-YL)aniline: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers in the development of fibrosis. This suggests potential applications in the treatment of diseases characterized by excessive fibrous tissue, such as liver cirrhosis .

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of novel pyrimidine derivatives. Pyrimidine is a core structure in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties. The derivatives of 2-(5-Methoxypyridin-2-YL)aniline could lead to the development of new drugs with improved efficacy against these conditions .

Microwave-Assisted Organic Synthesis

This compound is used in microwave-assisted organic synthesis, a method that is gaining popularity due to its efficiency and environmental benefits. It’s involved in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, which are important for their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Drug Design and Development

2-(5-Methoxypyridin-2-YL)aniline: is employed in the design and development of drugs due to its structural versatility. It can be modified to enhance pharmacokinetic properties, therapeutic efficacy, and target selectivity. This adaptability makes it a valuable tool in the creation of more effective and targeted medications .

DNA Interaction Studies

The interaction of 2-(5-Methoxypyridin-2-YL)aniline derivatives with DNA is another area of application. Studies involving thermal denaturation of DNA can provide insights into the binding affinity and mechanism of action of these compounds, which is crucial for the development of drugs that target genetic material .

Cyclin-Dependent Kinase Inhibitors

Derivatives of 2-(5-Methoxypyridin-2-YL)aniline have been described as cyclin-dependent kinase (CDK) inhibitors. CDKs play a critical role in cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. Research in this area could lead to new treatments for various types of cancer .

Calcium Channel Blockers

The compound’s derivatives are also explored as calcium channel blockers. These are important in the treatment of cardiovascular diseases, such as hypertension and angina pectoris. By blocking calcium channels, these derivatives can help in reducing the contraction of the heart muscles, leading to lower blood pressure and reduced heart workload .

GABA A Receptor Modulators

Lastly, 2-(5-Methoxypyridin-2-YL)aniline is involved in the synthesis of compounds that act as GABA A receptor modulators. These modulators are significant in the treatment of neurological disorders like anxiety, epilepsy, and insomnia. They work by enhancing the inhibitory effects of the GABA neurotransmitter, which can help in calming neuronal activity .

Safety And Hazards

将来の方向性

Research on “2-(5-Methoxypyridin-2-YL)aniline” and its derivatives is ongoing. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

特性

IUPAC Name |

2-(5-methoxypyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUMJGBJCUJERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695925 | |

| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxypyridin-2-YL)aniline | |

CAS RN |

885280-91-1 | |

| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

![[6-Chloro-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B1423669.png)

![N'-[1-Amino-2-(3,5-dichlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423671.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1423675.png)

![3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1423677.png)

![methyl [3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B1423678.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1423683.png)